molecular formula C19H16Cl2N2O2 B3740761 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide

3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B3740761
M. Wt: 375.2 g/mol
InChI Key: WZJUZKLMKJZMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as DCPMIX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPMIX belongs to the class of isoxazolecarboxamide compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is not yet fully understood. However, studies have suggested that this compound may work by inhibiting the activity of enzymes involved in the production of amyloid-beta and tau proteins. Additionally, this compound may also possess antioxidant properties, which can help to protect neurons from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the levels of amyloid-beta and tau proteins, as well as decrease the production of inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a strong affinity for its target enzymes, which allows for precise and effective inhibition. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities.
However, one of the main limitations of using this compound in lab experiments is its poor solubility in water. This can make it difficult to administer this compound to cells or animals in a controlled manner. Additionally, the long-term effects of this compound on human health are not yet fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are a number of future directions for research on 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide. One potential avenue of research is to investigate the effects of this compound on other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can reduce the levels of amyloid-beta and tau proteins, which are known to be involved in the development of Alzheimer's disease.

properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2/c1-3-12-7-9-13(10-8-12)22-19(24)16-11(2)25-23-18(16)17-14(20)5-4-6-15(17)21/h4-10H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJUZKLMKJZMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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